molecular formula C14H21FN2O2 B6189579 tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate CAS No. 2355001-88-4

tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate

Cat. No.: B6189579
CAS No.: 2355001-88-4
M. Wt: 268.33 g/mol
InChI Key: JVLMXLSSFFVOQT-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate: is a chemical compound with the molecular formula C14H23FN2O2 It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom and a 3-(3-amino-4-fluorophenyl)propyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-amino-4-fluorophenyl)propyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor-ligand binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for various diseases due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl N-[3-(3-amino-4-chlorophenyl)propyl]carbamate

Comparison: tert-Butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2355001-88-4

Molecular Formula

C14H21FN2O2

Molecular Weight

268.33 g/mol

IUPAC Name

tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate

InChI

InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)12(16)9-10/h6-7,9H,4-5,8,16H2,1-3H3,(H,17,18)

InChI Key

JVLMXLSSFFVOQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(C=C1)F)N

Purity

95

Origin of Product

United States

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